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molecular formula C8H13NO B8361134 6-(Prop-2-en-1-yl)piperidin-2-one

6-(Prop-2-en-1-yl)piperidin-2-one

Cat. No. B8361134
M. Wt: 139.19 g/mol
InChI Key: LWQSPUJDMOQXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06552052B2

Procedure details

Ex-30d) The 6-allyl-piperidine-2-one product of Example 30c is reduced with palladium on carbon in methanol under hydrogen to give the 6-n-propyl-piperidine-2-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]1[NH:9][C:8](=[O:10])[CH2:7][CH2:6][CH2:5]1)[CH:2]=[CH2:3]>[Pd].CO>[CH2:1]([CH:4]1[NH:9][C:8](=[O:10])[CH2:7][CH2:6][CH2:5]1)[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C1CCCC(N1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1CCCC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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